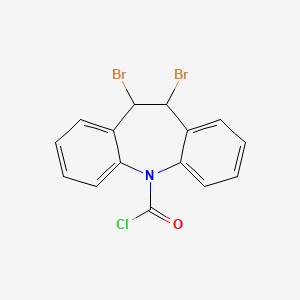

2-Nitro-4-(trifluoromethylthio)aniline

Vue d'ensemble

Description

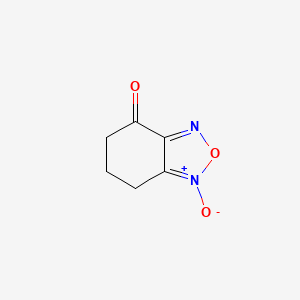

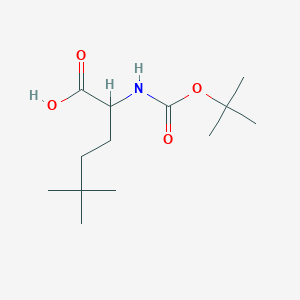

2-Nitro-4-(trifluoromethylthio)aniline is a chemical compound with the formula C7H5F3N2O2 . It is also known by other names such as p-Toluidine, α,α,α-trifluoro-2-nitro-, 4-Amino-3-nitrobenzotrifluoride, 4-Trifluoromethyl 2-nitroaniline, α,α,α-Trifluoro-2-nitro-p-toluidine, and Benzenamine, 2-nitro-4-(trifluoromethyl)- .

Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethylthio)aniline can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The molecular weight of 2-Nitro-4-(trifluoromethylthio)aniline is 206.1220 . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

2-Nitro-4-(trifluoromethylthio)aniline serves as a precursor in the synthesis of complex molecules and chemical reactions. For example, it is utilized in direct amination processes of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen, leading to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012). These compounds are of interest for their potential applications in pharmaceuticals and agrochemicals.

Spectroscopic and Vibrational Studies

The compound is also a subject of spectroscopic and structural investigations. Studies involving Fourier transform infrared (FT-IR) and FT-Raman spectroscopy have been conducted to understand the vibrational, structural, and thermodynamic characteristics of nitroaniline derivatives, revealing insights into the electronic properties and molecular interactions of these compounds (Saravanan et al., 2014).

Electrophilic Aromatic Substitution

Research has demonstrated the electrophilic aromatic ring trifluoromethylthiolation of phenols using derivatives of nitroaniline, showcasing selective synthesis methods for organic compounds with potential for pharmaceutical development (Jereb & Gosak, 2015).

Catalysis and Material Science

In the realm of material science and catalysis, 2-Nitro-4-(trifluoromethylthio)aniline derivatives have been investigated for their role in the selective hydrogenation of nitroarenes, a key step in the production of anilines which are crucial intermediates in the manufacture of dyes, pigments, pharmaceuticals, and agrochemicals. Such research highlights the development of novel catalysts and materials with high selectivity and efficiency (Jagadeesh et al., 2015).

Electropolymerization and Electrochromic Materials

Furthermore, 2-Nitro-4-(trifluoromethylthio)aniline has been explored in the synthesis and characterization of electrochromic materials, where it acts as a building block for conducting polymers with applications in NIR region electrochromic devices. These materials demonstrate outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, showcasing the compound's potential in advanced material applications (Li et al., 2017).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided, and dust formation should be prevented . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

2-nitro-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTQZQWXBLOTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethylthio)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)

![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)

![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)